Amg-650

Description

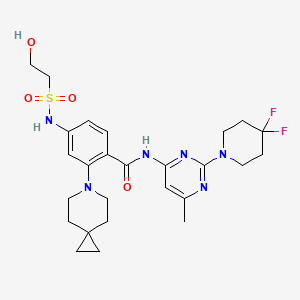

Structure

3D Structure

Properties

CAS No. |

2410796-79-9 |

|---|---|

Molecular Formula |

C26H34F2N6O4S |

Molecular Weight |

564.6 g/mol |

IUPAC Name |

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4,4-difluoropiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |

InChI |

InChI=1S/C26H34F2N6O4S/c1-18-16-22(31-24(29-18)34-12-8-26(27,28)9-13-34)30-23(36)20-3-2-19(32-39(37,38)15-14-35)17-21(20)33-10-6-25(4-5-25)7-11-33/h2-3,16-17,32,35H,4-15H2,1H3,(H,29,30,31,36) |

InChI Key |

KBDGEJDIHZDPHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCC(CC2)(F)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of AMG-650 in TP53 Mutant Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-650 (Sovilnesib) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. This document provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its therapeutic potential in cancers harboring TP53 mutations. Tumors with mutated TP53 often exhibit chromosomal instability (CIN), a state of ongoing numerical and structural chromosome alterations. This compound selectively targets this vulnerability, inducing mitotic catastrophe and subsequent apoptosis in cancer cells, while largely sparing normal, chromosomally stable cells. This guide details the underlying signaling pathways, presents quantitative data from preclinical studies, and provides detailed experimental protocols for key assays used to elucidate the mechanism of action of this compound.

Introduction: Targeting Chromosomal Instability in TP53 Mutant Cancers

The tumor suppressor protein p53, encoded by the TP53 gene, is a critical regulator of cell cycle arrest, DNA repair, and apoptosis.[1] Mutations in TP53 are the most frequent genetic alterations in human cancers, occurring in over 50% of all tumors.[1] Loss of p53 function leads to genomic instability, including chromosomal instability (CIN), which is a hallmark of many aggressive cancers.[2]

Cells with CIN are characterized by a high rate of chromosome mis-segregation during mitosis. To survive and proliferate, these cells become dependent on specific cellular machinery that helps to manage the chaotic mitotic environment. One such critical protein is the kinesin family member 18A (KIF18A).

KIF18A is a plus-end directed motor protein that plays a crucial role in regulating the dynamics of kinetochore microtubules, ensuring the proper alignment of chromosomes at the metaphase plate during mitosis. While KIF18A is largely dispensable for normal cell division, cancer cells with CIN exhibit a heightened dependency on its function to prevent lethal mitotic errors.[3] This dependency presents a therapeutic window for selective targeting of cancer cells.

This compound is a potent and selective inhibitor of the ATPase activity of KIF18A.[2] By inhibiting KIF18A, this compound disrupts the precise control of chromosome movement during mitosis in CIN-positive cells, leading to a cascade of events that culminates in cell death.

Core Mechanism of Action in TP53 Mutant Cells

The primary mechanism of action of this compound in TP53 mutant cancer cells is the induction of mitotic catastrophe. This process is initiated by the inhibition of KIF18A's motor function, which leads to a series of distinct cellular events:

-

Disruption of Chromosome Congression: KIF18A is essential for dampening the oscillations of chromosomes as they align at the metaphase plate. Inhibition of KIF18A by this compound results in hyper-dynamic chromosome movements and a failure of proper chromosome congression.[4]

-

Activation of the Spindle Assembly Checkpoint (SAC): The failure of chromosomes to achieve stable bipolar attachment to the mitotic spindle activates the SAC, a crucial cellular surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached.[4] This leads to a prolonged mitotic arrest.

-

Induction of Multipolar Mitosis and Mitotic Catastrophe: In chromosomally unstable cells, which often have an abnormal number of centrosomes, the prolonged mitotic arrest and destabilized spindle caused by KIF18A inhibition frequently lead to the formation of multipolar spindles.[1] Segregation of chromosomes on these multipolar spindles results in massive aneuploidy and genomic chaos, a state known as mitotic catastrophe.

-

Apoptosis: Following mitotic catastrophe, the cell's apoptotic machinery is engaged, leading to programmed cell death. This is evidenced by the activation of executioner caspases, such as caspase-3, and the cleavage of substrates like PARP.[1]

Signaling Pathway Diagram

Caption: this compound inhibits KIF18A, leading to mitotic catastrophe and apoptosis in TP53 mutant cells.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against TP53 mutant cancer cell lines in a variety of preclinical assays.

Table 1: In Vitro Activity of this compound in TP53 Mutant Cell Lines

| Cell Line | Cancer Type | TP53 Status | Assay | Endpoint | Value (µM) | Citation(s) |

| OVCAR-3 | Ovarian | Mutant | KIF18A ATPase | IC50 | 0.053 | [2] |

| OVCAR-3 | Ovarian | Mutant | Mitotic Index Assay (MIA) | EC50 | 0.068 | [2] |

| OVCAR-3 | Ovarian | Mutant | Nuclear Count Assay | EC50 | 0.070 | [2] |

| HCC-1806 | Breast | Mutant | Cell Growth Inhibition | IC50 | Data not publicly available | [1] |

| MDA-MB-157 | Breast | Mutant | Cell Growth Inhibition | IC50 | Data not publicly available | [1] |

Note: Specific IC50 values for cell growth inhibition in HCC-1806 and MDA-MB-157 cells for this compound are not publicly available, but these cell lines were shown to be sensitive to KIF18A inhibition.[1]

Table 2: In Vivo Efficacy of this compound in OVCAR-3 Xenograft Model

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Tumor Growth Inhibition (%) | Tumor Regression | Citation(s) |

| This compound | 4 | Dose-dependent | - | [2] |

| This compound | 6 | Dose-dependent | - | [2] |

| This compound | 8 | Dose-dependent | - | [2] |

| This compound | 10 | Dose-dependent | Durable regression (up to 52 days) | [2] |

| This compound | 30 | Dose-dependent | Durable regression (up to 70 days) | [2] |

| This compound | 100 | Dose-dependent | Durable regression (up to 70 days) | [2] |

Detailed Experimental Protocols

Cell Viability and Proliferation Assay

Objective: To determine the effect of this compound on the proliferation and viability of TP53 mutant cancer cell lines.

Methodology:

-

Cell Seeding: Seed TP53 mutant cancer cells (e.g., OVCAR-3, HCC-1806, MDA-MB-157) in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and plot the results as a dose-response curve to calculate the IC50 value.

Mitotic Index Assay (Flow Cytometry)

Objective: To quantify the percentage of cells in mitosis following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for 24 hours.

-

Cell Harvesting and Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Immunostaining: Rehydrate the cells in PBS and permeabilize with 0.25% Triton X-100 in PBS. Block with 1% BSA in PBS and then incubate with a primary antibody against a mitotic marker, such as phospho-histone H3 (Ser10).

-

Secondary Antibody and DNA Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody. Counterstain the DNA with propidium (B1200493) iodide (PI) or DAPI.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The percentage of cells positive for the mitotic marker represents the mitotic index.

Immunofluorescence for Mitotic Spindle Analysis

Objective: To visualize the effects of this compound on mitotic spindle formation and chromosome alignment.

Methodology:

-

Cell Culture on Coverslips: Seed cells on glass coverslips in a 24-well plate and treat with this compound or vehicle control for 16-24 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Immunostaining: Block non-specific binding with 1% BSA. Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a centromere marker (e.g., CREST).

-

Secondary Staining and Mounting: Wash and incubate with fluorescently labeled secondary antibodies. Counterstain DNA with DAPI and mount the coverslips on microscope slides.

-

Microscopy: Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology and chromosome alignment.

Caption: A general workflow for the preclinical evaluation of this compound.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a TP53 mutant cancer xenograft model.

Methodology:

-

Cell Implantation: Subcutaneously implant OVCAR-3 cells (5-10 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound orally, once daily (q.d.), at the desired doses (e.g., 4, 6, 8, 10, 30, 100 mg/kg).[2] The vehicle control group receives the formulation vehicle.

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

-

Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Monitor animal body weight and overall health as indicators of toxicity.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Conclusion

This compound represents a promising therapeutic strategy for the treatment of TP53 mutant cancers by exploiting their inherent chromosomal instability. Its mechanism of action, centered on the inhibition of the mitotic kinesin KIF18A, leads to selective mitotic catastrophe and apoptosis in cancer cells. The preclinical data strongly support the continued clinical development of this compound as a targeted therapy for this patient population with high unmet medical need. Further research will continue to refine the patient selection biomarkers and explore potential combination therapies to enhance the efficacy of KIF18A inhibition.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Sovilnesib: A Technical Whitepaper on the Discovery and Synthesis of a First-in-Class KIF18A Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sovilnesib (formerly AMG-650) is a first-in-class, orally bioavailable, selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A is a motor protein essential for regulating chromosome positioning and alignment during mitosis.[4] Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN), a common feature of aggressive tumors such as high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[5][6] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Sovilnesib, intended for professionals in the field of oncology drug development.

Discovery of Sovilnesib

The discovery of Sovilnesib originated from a high-throughput screening campaign aimed at identifying inhibitors of KIF18A.[3] The rationale was to target a mitotic vulnerability specific to cancer cells. KIF18A plays a critical role in maintaining the integrity of the bipolar spindle during cell division.[7] Cancer cells with high levels of CIN are particularly dependent on KIF18A to manage the chaotic genomic environment and successfully complete mitosis.[5][7] Therefore, inhibiting KIF18A was hypothesized to selectively induce cell death in these chromosomally unstable cancer cells while sparing healthy, chromosomally stable cells.[5]

The initial screening led to the identification of lead compounds that were subsequently optimized to enhance potency, selectivity, and pharmacokinetic properties. This effort culminated in the discovery of Sovilnesib (this compound) by Amgen.[3][8] In February 2023, Volastra Therapeutics in-licensed Sovilnesib to continue its clinical development.[9]

Caption: Workflow for the discovery and development of Sovilnesib.

Chemical Synthesis

The synthesis of Sovilnesib and its analogs involves key chemical reactions, including nucleophilic aromatic substitution (SNAr) and amide bond formation.[10][11] A representative synthetic route, based on disclosed syntheses of similar KIF18A inhibitors, is outlined below. The core scaffold is assembled by coupling two key fragments.

The synthesis generally proceeds as follows:

-

Fragment A Synthesis: A substituted aminopyrimidine is prepared. For example, a nucleophilic aromatic substitution reaction between a di-chlorinated pyrimidine (B1678525) and an amine like 4,4-difluoropiperidine (B1302736) can be performed.[10]

-

Fragment B Synthesis: A substituted benzoic acid derivative is prepared.

-

Amide Coupling: The two fragments are joined via an amide coupling reaction. This is typically achieved by activating the carboxylic acid of Fragment B (e.g., by converting it to an acid chloride) and then reacting it with the amine of Fragment A.[11]

-

Final Modification: Further modifications, such as copper-catalyzed cross-coupling reactions, can be used to install the final desired substituents.[11]

Caption: Generalized synthetic strategy for Sovilnesib.

Mechanism of Action

Sovilnesib functions by selectively inhibiting the ATPase activity of KIF18A.[3] This motor protein utilizes the energy from ATP hydrolysis to move along microtubules.[4] In mitosis, KIF18A's primary role is to suppress microtubule dynamics at the plus-ends, which is crucial for the proper alignment of chromosomes at the metaphase plate.[12]

By inhibiting KIF18A, Sovilnesib disrupts this delicate process. The consequences in chromosomally unstable cancer cells are profound:

-

Chromosome Misalignment: Chromosomes fail to align correctly at the metaphase plate.[4]

-

Mitotic Checkpoint Activation: The cell's internal surveillance, the spindle assembly checkpoint, is activated due to the improper chromosome alignment, leading to a prolonged mitotic arrest.[4]

-

Cell Death (Apoptosis): Unable to resolve the mitotic errors, the cancer cells ultimately undergo programmed cell death.[4]

Sovilnesib binds to a hydrophobic, allosteric pocket located between the α4 and α6 helices of the KIF18A motor domain.[6][13] This binding prevents the necessary conformational changes for its motor function. Treatment with Sovilnesib has been shown to cause the KIF18A protein to relocalize from the microtubule plus-ends to the spindle poles, phenocopying the effects of certain KIF18A mutations.[12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. Sovilnesib (AMG650) | KIF18A inhibitor | Probechem Biochemicals [probechem.com]

- 3. | BioWorld [bioworld.com]

- 4. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 6. researchgate.net [researchgate.net]

- 7. preclinicalpivot.org [preclinicalpivot.org]

- 8. sovilnesib (AMG 650) / Amgen, BeOne Medicines, Volastra Therap [delta.larvol.com]

- 9. volastratx.com [volastratx.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of KIF18A in Chromosomal Instability and Cancer Progression: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin Family Member 18A (KIF18A), a mitotic kinesin, has emerged as a critical player in the maintenance of chromosomal stability and a high-priority target in oncology. This motor protein's primary function is to suppress kinetochore microtubule dynamics, ensuring proper chromosome alignment at the metaphase plate. In normal, healthy cells, KIF18A is not essential for proliferation. However, a hallmark of many aggressive cancers is chromosomal instability (CIN), a state of persistent chromosome mis-segregation. Tumors with high CIN are exquisitely dependent on KIF18A for their survival, creating a therapeutic window for targeted therapies. This guide provides a comprehensive overview of KIF18A's role in cancer, detailing its mechanism of action, expression across various malignancies, and the consequences of its inhibition, along with detailed experimental protocols for its study.

KIF18A: The Guardian of Mitotic Fidelity

KIF18A is a plus-end directed motor protein that hydrolyzes ATP to move along microtubules.[1] During mitosis, it accumulates at the plus ends of kinetochore microtubules, where it dampens their dynamic instability.[2] This "braking" action is crucial for suppressing the oscillatory movements of chromosomes, allowing them to congress and align correctly at the metaphase plate.[2] Loss of KIF18A function leads to hyper-dynamic microtubules, resulting in severe chromosome congression defects and a failure to satisfy the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures all chromosomes are properly attached to the spindle before anaphase onset.[3]

KIF18A Overexpression: A Common Feature in Cancer

Pan-cancer analyses of gene expression databases such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project have revealed that KIF18A is significantly upregulated at the mRNA level in a wide array of solid tumors compared to their normal tissue counterparts.[4][5][6] This overexpression is often correlated with higher tumor grade, advanced stage, and poor patient prognosis.[4]

Table 1: KIF18A mRNA Expression in Various Cancers (TCGA and GTEx Data)

| Cancer Type | Abbreviation | KIF18A Expression Status |

| Bladder Urothelial Carcinoma | BLCA | Upregulated[4] |

| Breast Invasive Carcinoma | BRCA | Upregulated[4] |

| Cervical Squamous Cell Carcinoma | CESC | Upregulated[4] |

| Cholangiocarcinoma | CHOL | Upregulated[4] |

| Colon Adenocarcinoma | COAD | Upregulated[4] |

| Esophageal Carcinoma | ESCA | Upregulated[4] |

| Glioblastoma Multiforme | GBM | Upregulated[4] |

| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated[4] |

| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated[4] |

| Kidney Renal Papillary Cell Carcinoma | KIRP | Upregulated[4] |

| Liver Hepatocellular Carcinoma | LIHC | Upregulated[4] |

| Lung Adenocarcinoma | LUAD | Upregulated[4][7] |

| Lung Squamous Cell Carcinoma | LUSC | Upregulated[4] |

| Pancreatic Adenocarcinoma | PAAD | Upregulated[4] |

| Prostate Adenocarcinoma | PRAD | Upregulated |

| Rectum Adenocarcinoma | READ | Upregulated[4] |

| Stomach Adenocarcinoma | STAD | Upregulated[4] |

| Uterine Corpus Endometrial Carcinoma | UCEC | Upregulated[4] |

This table represents a summary of findings from pan-cancer analyses. Expression levels can vary within cancer subtypes.

Chromosomal Instability and Synthetic Lethality with KIF18A Inhibition

Chromosomally unstable cancer cells are particularly vulnerable to the loss of KIF18A function. This synthetic lethal relationship forms the basis of KIF18A-targeted cancer therapy.[8] Inhibition of KIF18A in CIN-high cancer cells leads to a cascade of catastrophic mitotic events, including:

-

Prolonged Mitotic Arrest: The inability to properly align chromosomes activates the spindle assembly checkpoint, trapping the cells in mitosis.[3][6]

-

Multipolar Spindle Formation: The hyper-dynamic microtubules can lead to the formation of abnormal spindle structures with more than two poles.[2]

-

Chromosome Missegregation: Failure to correct attachment errors results in an unequal distribution of chromosomes to daughter cells.

-

Apoptosis: The sustained mitotic arrest and accumulation of mitotic errors ultimately trigger programmed cell death.[6]

This selective killing of CIN-high cancer cells while sparing normal, chromosomally stable cells provides a promising therapeutic window for KIF18A inhibitors.[8]

Table 2: IC50 Values of KIF18A Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Sovilnesib (AMG-650) | OVCAR-3 | Ovarian Cancer | 70 | [5] |

| ATX020 | OVCAR-3 | Ovarian Cancer | 90 | [9] |

| ATX020 | OVCAR-8 | Ovarian Cancer | 540 | [9] |

| ATX020 | AU565 | Breast Cancer | 130 | [9] |

| ATX020 | A2780 (CIN-low) | Ovarian Cancer | >10,000 | [9] |

| ATX020 | OVK18 (CIN-low) | Ovarian Cancer | >10,000 | [9] |

Signaling Pathways Involving KIF18A

The regulation and downstream effects of KIF18A are integrated into complex signaling networks that are often dysregulated in cancer.

Upstream Regulation by JNK/c-Jun

Studies have identified the JNK1/c-Jun signaling pathway as a key upstream regulator of KIF18A expression. Activated JNK1 phosphorylates the transcription factor c-Jun, which then binds to the KIF18A promoter and enhances its transcription. This pathway has been implicated in cervical tumorigenesis.

Downstream Effects on Akt and MMP Signaling

Emerging evidence suggests that KIF18A can influence key pathways involved in cell survival, invasion, and metastasis, such as the Akt and matrix metalloproteinase (MMP) pathways. In some cancers, KIF18A expression has been linked to the activation of Akt, a central node in cell survival signaling. Furthermore, KIF18A may contribute to cancer cell invasion and metastasis by upregulating the expression of MMPs, such as MMP-9, which are enzymes that degrade the extracellular matrix.[10]

References

- 1. High kinesin family member 18A expression correlates with poor prognosis in primary lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KIF18A antibody Immunohistochemistry, Western HPA039484 [sigmaaldrich.com]

- 4. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Kinesin Family Member 18A (KIF18A) Contributes to the Proliferation, Migration, and Invasion of Lung Adenocarcinoma Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Preclinical Profile of AMG-650 (Sovilnesib): A KIF18A Inhibitor for Chromosomally Unstable Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for AMG-650 (sovilnesib), a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. This compound is being investigated for the treatment of advanced solid tumors characterized by chromosomal instability (CIN), a common feature of aggressive cancers. This document details the mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile of this compound, presenting quantitative data in structured tables, outlining key experimental methodologies, and visualizing complex pathways and workflows.

Core Mechanism of Action

This compound selectively targets the kinesin-like protein KIF18A, a motor protein crucial for regulating chromosome alignment at the metaphase plate during mitosis.[1][2][3][4] In cancer cells with high levels of chromosomal instability and often TP53 mutations, there is a heightened dependency on KIF18A to ensure proper chromosome segregation and prevent mitotic catastrophe.[4][5] By inhibiting the ATPase activity of KIF18A, this compound disrupts this process, leading to mitotic errors such as multipolar spindles, which ultimately triggers apoptotic cell death in these vulnerable cancer cells.[6][7][8] This targeted approach aims to selectively eliminate cancer cells while sparing normal, chromosomally stable cells.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against KIF18A in various in vitro assays. The following table summarizes the key quantitative data.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| KIF18A MT-ATPase Motor Activity | IC50 | 48 nM | Biochemical Assay | [6][7][9] |

| KIF18A Inhibition | IC50 | 0.053 µM (53 nM) | ATPase Activity Assay | [10] |

| KIF18A Inhibition | IC50 | 0.071 µM (71 nM) | Biochemical Assay | [11] |

| Mitotic Index Assay (MIA) | EC50 | 0.068 µM (68 nM) | OVCAR-3 | [10] |

| Nuclear Count Assay | EC50 | 0.070 µM (70 nM) | OVCAR-3 | [10] |

In Vivo Efficacy in Solid Tumor Models

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models, demonstrating dose-dependent efficacy and durable tumor regressions.

| Animal Model | Cancer Type | Treatment | Efficacy | Reference |

| OVCAR-3 Xenograft | High-Grade Serous Ovarian Cancer | 4, 6, 8, 10, 30, 100 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition. | [10] |

| OVCAR-3 Xenograft | High-Grade Serous Ovarian Cancer | 10, 30, 100 mg/kg, p.o., q.d. | Durable tumor regressions (up to 52, 70, and 70 days, respectively). | [10][12] |

| Ovarian and Breast CDX/PDX Models | Ovarian and Breast Cancer | Continuous once-daily dosing | Robust anti-cancer activity with evidence of durable tumor regressions. | [6][7] |

| Pediatric PDX Models | Osteosarcoma (6 models) | 100 mg/kg, p.o., for 21 days | No objective responses observed. | [2] |

| Pediatric PDX Models | Rhabdomyosarcoma (15 models) | 100 mg/kg, p.o., for 21 days | One model achieved a complete response. | [2] |

Pharmacokinetic Profile

Pharmacokinetic studies in multiple preclinical species have shown that this compound possesses favorable properties, including good oral bioavailability and a long half-life.

| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Tmax (h) | Cmax (µM) | Reference |

| Mouse | 10 | p.o. | 88 | 0.15 | 1.64 | 9.12 | 4.00 | [8][10] |

| Rat | 10 | p.o. | 49 | 0.19 | 1.72 | 5.33 | 3.36 | [8][10] |

| Dog | 2 | p.o. | 62 | 0.066 | 1.67 | 6.00 | 0.95 | [8][10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

KIF18A MT-ATPase Motor Activity Assay

Objective: To determine the in vitro potency of this compound in inhibiting the microtubule-stimulated ATPase activity of the KIF18A motor protein.

Methodology:

-

Reagents: Recombinant human KIF18A motor domain, microtubules, ATP, and a phosphate (B84403) detection reagent.

-

Procedure:

-

The assay is performed in a 384-well plate format.

-

A serial dilution of this compound is pre-incubated with the KIF18A enzyme.

-

The reaction is initiated by the addition of microtubules and ATP.

-

The mixture is incubated at room temperature to allow for ATP hydrolysis by KIF18A.

-

The reaction is stopped, and the amount of inorganic phosphate released is quantified using a colorimetric detection reagent.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the ATPase activity (IC50) is calculated from the dose-response curve.

Cell-Based Assays: Mitotic Index and Nuclear Count

Objective: To assess the anti-proliferative and antimitotic activity of this compound in cancer cell lines.

Methodology:

-

Cell Line: OVCAR-3 human ovarian cancer cells, known to have TP53 mutation and CCNE1 amplification.

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 96 and 144 hours).[11]

-

For Mitotic Index Assay (MIA): Cells are fixed and stained with an antibody against a mitotic marker (e.g., phospho-histone H3) and a nuclear counterstain (e.g., DAPI).

-

For Nuclear Count Assay: Cells are fixed and stained with a nuclear counterstain.

-

High-content imaging is used to quantify the percentage of mitotic cells (MIA) or the total number of nuclei (Nuclear Count Assay).

-

-

Data Analysis: The effective concentration that causes a 50% increase in the mitotic index or a 50% reduction in cell number (EC50) is determined.

In Vivo OVCAR-3 Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human ovarian cancer xenograft model.

Methodology:

-

Animal Model: Female immunodeficient mice (e.g., athymic nude mice).

-

Tumor Implantation: OVCAR-3 cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Randomization: Tumor growth is monitored, and when tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[3]

-

Treatment Administration: this compound is administered orally (p.o.) once daily (q.d.) at various dose levels. The control group receives the vehicle.[8]

-

Efficacy Assessment: Tumor volumes are measured regularly (e.g., twice weekly). Body weight and general health of the animals are also monitored.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a defined treatment period. Tumor growth inhibition and regression are calculated.

The following diagram outlines the general workflow for the OVCAR-3 xenograft studies.

Combination Therapy

Preclinical evidence suggests that combining this compound with other anti-cancer agents could enhance its therapeutic effect. Notably, the combination of this compound with the PARP inhibitor Olaparib has been shown to enhance anti-cancer activity compared to either single agent alone in BRCA1- and CCNE1-altered tumor models.[6][7]

Conclusion

The preclinical data for this compound (sovilnesib) demonstrate its potential as a potent and selective inhibitor of KIF18A with significant anti-tumor activity in solid tumor models characterized by chromosomal instability. Its favorable pharmacokinetic profile supports oral administration. These promising findings have provided a strong rationale for the ongoing clinical evaluation of this compound in patients with advanced solid tumors.[1][13][14][15]

References

- 1. Discovery of AMG 650, a first-in-class KIF18A inhibitor for the treatment of chromosomally unstable cancers - American Chemical Society [acs.digitellinc.com]

- 2. preclinicalpivot.org [preclinicalpivot.org]

- 3. benchchem.com [benchchem.com]

- 4. ASCO – American Society of Clinical Oncology [asco.org]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]

- 10. | BioWorld [bioworld.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Portico [access.portico.org]

- 13. Facebook [cancer.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. mayo.edu [mayo.edu]

The Effect of AMG-650 on Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG-650, also known as Sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2][3] KIF18A plays a critical role in regulating chromosome positioning and ensuring the integrity of the bipolar mitotic spindle, particularly in chromosomally unstable (CIN) cancer cells which often exhibit an over-reliance on this motor protein for successful cell division.[2][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on mitotic spindle assembly. It includes a compilation of key quantitative data, detailed experimental protocols for relevant assays, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction to KIF18A and its Role in Mitosis

KIF18A is a plus-end directed motor protein of the kinesin-8 family that localizes to the plus-ends of kinetochore microtubules.[1][6] Its primary function is to dampen microtubule dynamics, which is crucial for the precise alignment of chromosomes at the metaphase plate.[1][4] In chromosomally unstable cancer cells, which are often characterized by aneuploidy and supernumerary centrosomes, KIF18A is essential for suppressing the formation of lethal multipolar spindles and ensuring a bipolar cell division.[1][4][7] The inhibition of KIF18A's ATPase activity disrupts its motor function, leading to defects in chromosome congression, prolonged mitotic arrest, and ultimately, apoptosis in these vulnerable cancer cells.[8][9]

Mechanism of Action of this compound

This compound selectively inhibits the microtubule-dependent ATPase activity of KIF18A.[6] Structural studies have revealed that this compound binds to an allosteric pocket at the interface of the KIF18A motor domain and α-tubulin. This binding prevents the conformational changes necessary for ATP hydrolysis and translocation along the microtubule.

The inhibition of KIF18A by this compound leads to a cascade of events that disrupt mitotic spindle assembly and function:

-

Disruption of KIF18A Localization: this compound treatment causes the mislocalization of KIF18A from the plus-ends of kinetochore microtubules to an accumulation at the spindle poles.[10] This prevents KIF18A from performing its crucial role in regulating microtubule dynamics at the kinetochore-microtubule interface.

-

Increased Chromosome Oscillations and Congression Failure: Without the dampening effect of KIF18A at the microtubule plus-ends, chromosomes exhibit increased oscillations and fail to properly align at the metaphase plate.[9]

-

Activation of the Spindle Assembly Checkpoint (SAC): The improper attachment of kinetochores to the mitotic spindle activates the SAC, leading to a prolonged mitotic arrest.

-

Induction of Multipolar Spindles: In chromosomally unstable cancer cells, which often have an amplified number of centrosomes, the inhibition of KIF18A leads to the formation of multipolar spindles.[1][7] This is a key mechanism of this compound's selective cytotoxicity in these cells.

-

Apoptosis: The sustained mitotic arrest and the formation of aberrant mitotic spindles ultimately trigger the apoptotic cell death pathway.

Signaling Pathway of this compound Action

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data reported for this compound's in vitro and in vivo activities.

Table 1: In Vitro Inhibitory and Cellular Activity of this compound

| Parameter | Value | Cell Line / Assay Conditions | Reference |

| KIF18A ATPase Activity IC50 | 71 nM | Biochemical Assay | [1] |

| 53 nM | ATPase Activity Assays | [2] | |

| 48 nM | KIF18A MT-ATPase motor activity | ||

| 83 nM | Kinesin ATPase Assay (ADP-Glo™) | [6] | |

| Mitotic Index Assay EC50 | 68 nM | OVCAR-3 (TP53-mutant, CCNE1-amplified) | [2] |

| Nuclear Count Assay EC50 | 70 nM | OVCAR-3 (TP53-mutant, CCNE1-amplified) | [2] |

| Anti-proliferative Activity | Dose-dependent inhibition | Various cancer cell lines (0-10 pM, 96 & 144h) | [11] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosage | Outcome | Reference |

| OVCAR-3 Xenografts (mice) | 10, 30, 100 mg/kg p.o. q.d. | Dose-dependent tumor growth inhibition and durable tumor regressions. | [2] |

| Pediatric Solid Tumor PDX models | 100 mg/kg p.o. for 21 days | Limited antitumor activity in osteosarcoma. Some activity in rhabdomyosarcoma and Ewing sarcoma models. | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on mitotic spindle assembly. These protocols are based on published information and standard laboratory practices.

KIF18A ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of the KIF18A motor protein in the presence of microtubules.

Principle: The rate of ATP hydrolysis is determined by quantifying the amount of ADP produced over time using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay, Promega).

Materials:

-

Recombinant human KIF18A motor domain

-

Paclitaxel-stabilized microtubules

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay reagents

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 10 µM paclitaxel)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a multi-well plate, combine the assay buffer, microtubules, and this compound dilutions.

-

Initiate the reaction by adding a mixture of KIF18A and ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. This typically involves adding the ADP-Glo™ reagent, incubating, then adding the Kinase Detection Reagent and measuring luminescence with a plate reader.

-

Calculate the percent inhibition of ATPase activity for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle, chromosomes, and centrosomes in cells treated with this compound to assess effects on spindle morphology.

Principle: Cells are fixed and permeabilized, then stained with specific primary antibodies against cellular components (e.g., α-tubulin for microtubules, γ-tubulin for centrosomes). Fluorescently labeled secondary antibodies are then used for visualization by microscopy. DNA is counterstained to visualize chromosomes.

Materials:

-

Cancer cell lines (e.g., OVCAR-3, HeLa)

-

This compound

-

Glass coverslips

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 5% BSA in PBS with 0.1% Tween-20

-

Primary antibodies: anti-α-tubulin, anti-γ-tubulin

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere.

-

Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).

-

Wash cells with PBS and fix with either 4% PFA for 15 minutes at room temperature or ice-cold methanol for 10 minutes at -20°C.

-

If using PFA fixation, permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope. Analyze for spindle morphology (bipolar vs. multipolar), chromosome alignment, and centrosome number and position.

Mitotic Index Assay

This assay quantifies the percentage of cells in a population that are in the mitotic phase of the cell cycle after treatment with this compound.

Principle: Mitotic cells can be identified by their condensed chromatin and the presence of a mitotic spindle. This can be visualized by staining for a mitosis-specific marker, such as phosphorylated Histone H3 (pH3), or by morphological assessment of DAPI-stained nuclei.

Materials:

-

Cancer cell lines

-

This compound

-

Multi-well plates

-

Fixation and permeabilization reagents (as in 4.2)

-

Primary antibody: anti-phospho-Histone H3 (Ser10)

-

Fluorescently labeled secondary antibody

-

DAPI

-

High-content imaging system or fluorescence microscope

Procedure:

-

Seed cells in a multi-well plate.

-

Treat cells with a dose range of this compound for a set time period.

-

Fix, permeabilize, and block the cells as described for immunofluorescence.

-

Incubate with anti-phospho-Histone H3 antibody, followed by a fluorescent secondary antibody and DAPI staining.

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of pH3-positive cells and the total number of cells (DAPI-stained nuclei).

-

Calculate the Mitotic Index: (Number of pH3-positive cells / Total number of cells) x 100%.

-

Determine the EC50 value for the induction of mitotic arrest.

Experimental Workflow Visualization

References

- 1. The kinesin-8 Kif18A dampens microtubule plus-end dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Kif18A uses a microtubule binding site in the tail for plus-end localization and spindle length regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. KIF18A-IN-7 | Microtubule(Tubulin) | 2914878-00-3 | Invivochem [invivochem.com]

- 7. Suppressing Anaphase-Promoting Complex/Cyclosome–Cell Division Cycle 20 Activity to Enhance the Effectiveness of Anti-Cancer Drugs That Induce Multipolar Mitotic Spindles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphohistone H3 labelling for histoprognostic grading of breast adenocarcinomas and computer‐assisted determination of mitotic index - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microtubule stabilization triggers the plus-end accumulation of Kif18A/kinesin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Efficacy of Sovilnesib: A Technical Guide for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sovilnesib (formerly AMG-650) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a motor protein that plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis. In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division. Inhibition of KIF18A's ATPase activity by Sovilnesib disrupts chromosome congression, leading to a prolonged mitotic arrest mediated by the Spindle Assembly Checkpoint (SAC). This sustained arrest ultimately triggers apoptotic cell death, making KIF18A a compelling therapeutic target in oncology. This technical guide provides a comprehensive overview of the in vitro studies of Sovilnesib on various cancer cell lines, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and workflows.

Data Presentation

The anti-proliferative activity of Sovilnesib has been evaluated in various cancer cell lines, with a particular focus on those with high chromosomal instability, such as certain ovarian and triple-negative breast cancers. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are key metrics for quantifying the drug's potency.

| Compound | Assay Type | Cell Line | Cancer Type | IC50/EC50 (nM) |

| Sovilnesib (this compound) | Biochemical (MT-ATPase activity) | - | - | 48 |

| Sovilnesib (this compound) | Biochemical (ATPase activity) | - | - | 53 |

| Sovilnesib (this compound) | Anti-proliferative | OVCAR-3 | Ovarian Cancer | 70 |

Note: Comprehensive IC50 data for Sovilnesib across a wide panel of cancer cell lines is not yet publicly available. The provided data is based on specific preclinical studies.

Signaling Pathway and Experimental Workflow

The mechanism of action of Sovilnesib and a typical experimental workflow for its in vitro characterization are depicted in the following diagrams.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Sovilnesib on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Sovilnesib (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Sovilnesib in complete culture medium. A typical starting range is 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO) at a concentration equivalent to the highest Sovilnesib concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Sovilnesib or vehicle.

-

Incubate for 72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 5 minutes at room temperature.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the Sovilnesib concentration and determine the IC50 value using a non-linear regression curve fit.

-

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of Sovilnesib on cell cycle progression.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Sovilnesib

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with Sovilnesib at desired concentrations (e.g., 1x and 5x IC50) for 24-48 hours.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise.

-

Fix the cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by Sovilnesib.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Sovilnesib

-

Annexin V-FITC Apoptosis Detection Kit

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with Sovilnesib for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

-

Western Blot Analysis

Objective: To detect changes in the expression of key mitotic and apoptotic proteins following Sovilnesib treatment.

Materials:

-

Cancer cell lines

-

Sovilnesib

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-Histone H3, anti-cleaved PARP, anti-KIF18A, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with Sovilnesib, wash with cold PBS, and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection:

-

Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Normalize protein levels to a loading control like GAPDH.

-

Immunofluorescence Staining of Mitotic Spindles

Objective: To visualize the effect of Sovilnesib on mitotic spindle morphology and chromosome alignment.

Materials:

-

Cancer cell lines

-

Sovilnesib

-

Glass coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-γ-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with Sovilnesib.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% PFA and permeabilize with Triton X-100.

-

-

Staining:

-

Block non-specific binding and incubate with primary antibodies.

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with DAPI.

-

-

Imaging:

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize the cells using a fluorescence or confocal microscope to assess spindle morphology and chromosome alignment.

-

AMG-650 (Sovilnesib): A Technical Guide on its Therapeutic Potential in Ovarian and Breast Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG-650, also known as sovilnesib, is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] This motor protein plays a critical role in regulating chromosome positioning during cell division.[2] Cancers characterized by chromosomal instability (CIN), a hallmark of many aggressive tumors including subsets of ovarian and breast cancer, exhibit a heightened dependency on KIF18A for mitotic progression.[3] this compound selectively targets this vulnerability, leading to mitotic errors, such as multipolar spindles, and subsequent apoptotic cell death in cancer cells, while largely sparing normal, chromosomally stable cells.[4] Preclinical studies have demonstrated potent anti-proliferative activity in ovarian and breast cancer models, both as a single agent and in combination with other targeted therapies.[1][5] this compound is currently under clinical investigation in patients with advanced solid tumors, including high-grade serous ovarian cancer (HGSOC) and triple-negative breast cancer (TNBC).[3]

Mechanism of Action: Targeting Chromosomal Instability

KIF18A is a plus-end directed motor protein that localizes to kinetochore microtubules and is essential for the precise alignment of chromosomes at the metaphase plate.[2] In chromosomally unstable cancer cells, which often harbor TP53 mutations, the mitotic process is under increased stress. These cells become critically dependent on KIF18A to prevent lethal mitotic errors.[3]

This compound selectively inhibits the ATPase activity of KIF18A, disrupting its motor function.[2] This inhibition leads to a cascade of events within the cancer cell:

-

Disrupted Chromosome Congression: Inhibition of KIF18A prevents the proper alignment of chromosomes at the metaphase plate.

-

Spindle Assembly Checkpoint (SAC) Activation: The misalignment of chromosomes activates the SAC, a crucial cellular surveillance mechanism that halts the cell cycle in mitosis to prevent chromosomal missegregation.[5]

-

Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in mitosis.

-

Multipolar Spindle Formation and Apoptosis: In cancer cells with a high degree of chromosomal instability, this prolonged mitotic arrest often results in the formation of multipolar spindles and ultimately, apoptotic cell death.[5]

This selective targeting of a cancer-specific vulnerability provides a promising therapeutic window for this compound.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against KIF18A and robust anti-proliferative effects in cancer cell lines with features of chromosomal instability.

| Assay Type | Cell Line | Parameter | Value | Reference |

| ATPase Activity | - | IC50 | 0.053 µM | [2] |

| Mitotic Index Assay (MIA) | OVCAR-3 (Ovarian) | EC50 | 0.068 µM | [2] |

| Nuclear Count Assay | OVCAR-3 (Ovarian) | EC50 | 0.070 µM | [2] |

| Anti-proliferative Activity | Breast Cancer Cell Lines | - | Active at double-digit nM concentrations | [5] |

In Vivo Efficacy

In vivo studies using xenograft models have shown significant anti-tumor activity of this compound.

| Model | Treatment | Dose | Outcome | Reference |

| OVCAR-3 Xenograft | This compound (oral, q.d.) | 4, 6, 8, 10, 30, 100 mg/kg | Dose-dependent tumor growth inhibition | [2] |

| OVCAR-3 Xenograft | This compound (oral, q.d.) | 10, 30, 100 mg/kg | Durable tumor regressions | [2] |

| Ovarian & Breast CDX/PDX | This compound (oral, q.d.) | Well-tolerated doses | Robust anti-cancer activity with durable tumor regressions | [5] |

Combination Therapy with Olaparib (B1684210)

Preclinical evidence suggests that the combination of this compound with the PARP inhibitor olaparib enhances anti-cancer activity in BRCA1- and CCNE1-altered tumor models.[5] This provides a strong rationale for exploring this combination in clinical settings, particularly for ovarian and breast cancers where PARP inhibitors are already a standard of care. Quantitative data on the synergistic effects are not yet publicly available.

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of KIF18A inhibitors like this compound.

KIF18A ATPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the microtubule-stimulated ATPase activity of the KIF18A motor domain.

Materials:

-

Recombinant human KIF18A motor domain

-

Microtubules (polymerized from tubulin)

-

This compound (or other test compounds) in DMSO

-

Assay buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the KIF18A motor domain and microtubules to the wells of a 384-well plate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percent inhibition of ATPase activity against the compound concentration.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Ovarian (e.g., OVCAR-3) and breast cancer cell lines

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for a period that allows for several cell doublings (e.g., 72-120 hours).

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the EC50 value by plotting the percentage of cell viability against the drug concentration.

OVCAR-3 Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.[6][7][8]

Materials:

-

OVCAR-3 human ovarian cancer cells

-

Female athymic nude mice (6-8 weeks old)

-

Matrigel (optional, for enhancing tumor take rate)

-

This compound formulated for oral administration

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Harvest OVCAR-3 cells from culture and resuspend them in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally, once daily (q.d.), at the desired dose levels. The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., using the formula: (Length x Width²)/2).

-

Monitor the body weight of the mice as a measure of general health and toxicity.

-

Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.

-

Analyze the data to determine the effect of this compound on tumor growth inhibition and regression.

Clinical Development

This compound (sovilnesib) is currently in Phase 1 clinical trials for adult patients with advanced solid tumors.[3] The primary objectives of these studies are to evaluate the safety, tolerability, maximum tolerated dose (MTD), and/or the recommended Phase 2 dose (RP2D).[3] Key patient populations being enrolled in expansion cohorts include those with:

-

Triple-Negative Breast Cancer (TNBC)

-

High-Grade Serous Ovarian Cancer (HGSOC), including platinum-resistant disease

-

Solid tumors with documented TP53 mutations

Future Directions

The development of this compound represents a promising new approach for the treatment of cancers with high levels of chromosomal instability. Future research and clinical development will likely focus on:

-

Biomarker Identification: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy.

-

Combination Strategies: Further investigation of combination therapies, such as with PARP inhibitors, to enhance efficacy and overcome potential resistance mechanisms.

-

Expansion to Other CIN-High Cancers: Exploring the potential of this compound in other cancer types characterized by chromosomal instability.

Conclusion

This compound (sovilnesib) is a first-in-class KIF18A inhibitor with a novel mechanism of action that selectively targets the inherent vulnerability of chromosomally unstable cancer cells. The robust preclinical data in ovarian and breast cancer models, coupled with its oral bioavailability, position this compound as a promising therapeutic agent. Ongoing clinical trials will be crucial in defining its safety and efficacy profile in patients and its ultimate role in the treatment of these challenging malignancies.

References

- 1. volastratx.com [volastratx.com]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. OVCAR-3 Xenograft Model | Xenograft Services [xenograft.net]

- 7. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. reactionbiology.com [reactionbiology.com]

Sovilnesib (AMG-650): A Preclinical and Early Clinical Development Overview

A Technical Whitepaper for Researchers and Drug Development Professionals

Notice: As of December 2025, detailed quantitative results from the early clinical trials of Sovilnesib (AMG-650) have not been publicly disclosed. This document provides a comprehensive summary of the available preclinical data and the design of the ongoing clinical investigations.

Introduction

Sovilnesib (formerly this compound) is a first-in-class, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] It is being developed for the treatment of solid tumors characterized by chromosomal instability (CIN), a hallmark of many aggressive cancers.[3][4] Tumors with high levels of CIN, often associated with mutations in the TP53 gene, are particularly dependent on KIF18A for mitotic progression, creating a therapeutic window for selective targeting.[5] Sovilnesib is currently in Phase 1 clinical development.[6]

Mechanism of Action

Sovilnesib selectively inhibits the ATPase activity of the KIF18A motor protein.[2][3] KIF18A plays a crucial role in suppressing the dynamic movements of kinetochore microtubules, which is essential for the proper alignment of chromosomes at the metaphase plate during mitosis.[1][2] By inhibiting KIF18A, Sovilnesib disrupts this fine-tuned regulation, leading to severe chromosome misalignment, activation of the mitotic checkpoint, prolonged mitotic arrest, and ultimately, apoptotic cell death in cancer cells with high CIN.[3][4]

Signaling Pathway and Cellular Consequences of KIF18A Inhibition

Caption: Mechanism of Action of Sovilnesib in Chromosomally Unstable (CIN+) Cancer Cells.

Preclinical Data

In Vitro Activity

Sovilnesib has demonstrated potent and selective inhibitory activity against KIF18A in various preclinical assays.

| Assay Type | Cell Line | Parameter | Value | Reference |

| KIF18A MT-ATPase Activity | - | IC50 | 48 nM | [3] |

| Mitotic Index Assay (MIA) | OVCAR-3 | EC50 | 0.068 µM | [1] |

| Nuclear Count Assay | OVCAR-3 | EC50 | 0.070 µM | [1] |

In Vivo Efficacy

In vivo studies using xenograft models have shown significant anti-tumor activity of Sovilnesib at well-tolerated doses.

| Animal Model | Tumor Type | Dosing | Outcome | Reference |

| Mice | OVCAR-3 Xenograft | 10, 30, 100 mg/kg p.o. q.d. | Dose-dependent tumor growth inhibition and durable tumor regressions. | [1] |

| Mice | OVCAR-3 Xenograft | Not Specified | Sustained pharmacodynamic response (pH3 mitotic marker) for 24 hours. | [3] |

| Mice | Pediatric PDX Models | 100 mg/kg p.o. for 21 days | Limited activity in osteosarcoma; some activity in rhabdomyosarcoma and Ewing sarcoma. | [6][7] |

Preclinical Pharmacokinetics

Sovilnesib has shown favorable pharmacokinetic properties in preclinical species.

| Species | Administration | Key Findings | Reference |

| Mouse | 10 mg/kg p.o. | Good oral exposure (AUC = 125 µM x h). | [1] |

| Multiple Preclinical Species | Oral | Low clearance, long half-life, and good oral bioavailability. | [3][4] |

Experimental Protocols

OVCAR-3 Xenograft Efficacy Study

-

Animal Model: Female nude mice.

-

Tumor Implantation: OVCAR-3 cells are implanted subcutaneously.

-

Tumor Monitoring: Tumor volumes are measured regularly (e.g., twice weekly) with calipers, calculated using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: Mice are randomized into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Drug Administration: Sovilnesib is administered orally (p.o.) once daily (q.d.) at specified dose levels. The control group receives a vehicle.

-

Endpoints: The study is terminated when tumors in the control group reach a specific size or after a set duration. Animal body weight and overall health are monitored throughout the study. Tumor growth inhibition and regression are the primary efficacy endpoints.[2]

Mitotic Index Assay (MIA)

-

Cell Culture: OVCAR-3 cells are seeded in plates and allowed to adhere.

-

Compound Treatment: Cells are treated with a range of concentrations of Sovilnesib or vehicle control for a specified period (e.g., 24 hours).

-

Cell Fixation and Staining: Cells are fixed and stained with antibodies against a mitotic marker (e.g., phospho-histone H3) and a DNA stain (e.g., DAPI).

-

Imaging and Analysis: High-content imaging is used to quantify the percentage of cells in mitosis (mitotic index) for each treatment condition.

-

Data Analysis: The EC50 value, the concentration at which a 50% increase in the mitotic index is observed, is calculated.[1]

Early Clinical Trial Program

Sovilnesib is being investigated in early-phase clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.

Phase 1 Dose-Escalation and Expansion Study (NCT04293094)

This first-in-human, multicenter, open-label study was designed to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of Sovilnesib.[5] The study included a dose-exploration phase followed by a dose-expansion phase.[8]

-

Patient Population: Adults with locally advanced or metastatic solid tumors with TP53 mutations, triple-negative breast cancer (TNBC), high-grade serous ovarian cancer (HGSOC), or serous-like endometrial cancers.[5]

-

Primary Endpoints: Incidence of dose-limiting toxicities (DLTs), treatment-emergent adverse events (TEAEs), and serious adverse events (SAEs).[8]

-

Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), progression-free survival (PFS), and pharmacokinetic parameters (Cmax, Tmax, AUC).[8]

-

Status: Completed.[9]

Phase 1b Dose Optimization Study (NCT06084416)

This is a randomized, Phase 1b study designed to establish the RP2D of Sovilnesib specifically in patients with advanced high-grade serous ovarian cancer.[10][11]

-

Patient Population: Patients with platinum-resistant or refractory high-grade serous ovarian cancer, fallopian tube cancer, or primary peritoneal cancer.[10][11]

-

Study Design: A two-part, adaptive multi-cohort design to assess safety, tolerability, PK, and efficacy at multiple dose levels in parallel.[11]

-

Status: Recruiting.[9]

Clinical Trial Workflow

Caption: Generalized Workflow for the Early Phase Clinical Trials of Sovilnesib.

Conclusion and Future Directions

Sovilnesib (this compound) is a promising, first-in-class KIF18A inhibitor with a clear mechanism of action and robust preclinical activity in chromosomally unstable cancer models. The ongoing early-phase clinical trials are critical for establishing its safety, pharmacokinetic profile, and preliminary efficacy in human subjects. The results of these trials, particularly the identification of a recommended Phase 2 dose and the initial signals of anti-tumor activity, are eagerly awaited by the oncology community. Future development will likely focus on identifying predictive biomarkers to select patients most likely to benefit from KIF18A inhibition and exploring combination strategies, such as with PARP inhibitors, to enhance therapeutic efficacy.[3]

References

- 1. ASCO25: Volastra announces first-in-human data for KIF18A inhibitor [clinicaltrialsarena.com]

- 2. volastratx.com [volastratx.com]

- 3. ascopubs.org [ascopubs.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. volastratx.com [volastratx.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. preclinicalpivot.org [preclinicalpivot.org]

- 8. researchgate.net [researchgate.net]

- 9. ASCO Meetings [meetings.asco.org]

- 10. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of AMG-650 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo evaluation of AMG-650 (sovilnesib), a first-in-class, orally bioavailable small molecule inhibitor of the kinesin family member 18A (KIF18A). This compound selectively targets cancer cells with chromosomal instability (CIN) and TP53 mutations, a common feature in various solid tumors.[1][2][3] By inhibiting KIF18A, this compound disrupts mitotic progression in these vulnerable cancer cells, leading to mitotic errors and subsequent apoptosis.[1][4] This document outlines detailed protocols for assessing the pharmacokinetics and anti-tumor efficacy of this compound in murine xenograft models, presents key preclinical data in a structured format, and illustrates the underlying signaling pathway and experimental workflows.

Introduction

KIF18A is a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division.[2][5] Cancer cells exhibiting chromosomal instability often display a heightened dependency on KIF18A for survival. This compound exploits this vulnerability by selectively inhibiting the ATPase activity of KIF18A, leading to potent anti-proliferative effects in chromosomally unstable cancer cell lines.[1][6] Preclinical studies have demonstrated robust anti-tumor activity of this compound in various mouse xenograft models, including those for ovarian, breast, and pediatric solid tumors, at well-tolerated doses.[6][7] These protocols are designed to guide researchers in replicating and expanding upon these pivotal preclinical findings.

Data Presentation

Preclinical Pharmacokinetic Profile of this compound

| Species | Dose (mg/kg) | Route | Bioavailability (F%) | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Tmax (h) | Cmax (µM) |

| Mouse | 10 | p.o. | 88 | 0.15 | 1.64 | 9.12 | 4.00 |

| Rat | 10 | p.o. | 49 | 0.19 | 1.72 | 5.33 | 3.36 |

| Dog | 2 | p.o. | 62 | 0.066 | 1.67 | 6.00 | 0.95 |

Data sourced from preclinical studies.[1][5]

In Vivo Anti-Tumor Efficacy of this compound in OVCAR-3 Xenograft Model

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome |

| Vehicle Control | - | p.o., q.d. | Progressive tumor growth |

| This compound | 10 | p.o., q.d. | Durable tumor regression for up to 52 days |

| This compound | 30 | p.o., q.d. | Durable tumor regression for up to 70 days |

| This compound | 100 | p.o., q.d. | Durable tumor regression for up to 70 days |

p.o. = oral administration; q.d. = once daily. Data from studies in mice bearing OVCAR-3 cancer xenografts.[5]

Signaling Pathway and Mechanism of Action

Caption: this compound inhibits KIF18A, leading to mitotic catastrophe in CIN cancer cells.

Experimental Protocols

Murine Xenograft Model for Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant in vivo cancer model.

Materials:

-

This compound formulated for oral administration.[1]

-

Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).[1]

-

Human cancer cell line with known CIN and TP53 mutation status (e.g., OVCAR-3 for ovarian cancer).[1][5]

-

Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).[1]